molecular formula C11H22N2 B7936825 N-(cyclobutylmethyl)-N-propylazetidin-3-amine

N-(cyclobutylmethyl)-N-propylazetidin-3-amine

Cat. No.: B7936825
M. Wt: 182.31 g/mol
InChI Key: XRHAAJRXKLUQRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyclobutylmethyl)-N-propylazetidin-3-amine is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . It is cataloged under CAS Number 1480810-18-1. This structured amine, featuring an azetidine ring, is intended for laboratory and research applications only, including analytical testing, industrial applications, and scientific research . All products are strictly for non-medical, non-clinical use and are not intended for diagnostic or therapeutic applications in humans or animals . As a tertiary amine, this compound belongs to a class of molecules with significant utility in research and development . Tertiary amines are frequently investigated as building blocks in organic synthesis, catalysts for reactions such as the curing of epoxy resins, and as key intermediates in medicinal chemistry for the preparation of potential pharmacologically active molecules . The specific structural motifs of the cyclobutylmethyl and propyl groups attached to the azetidine core may be of particular interest for studying structure-activity relationships, exploring new synthetic pathways, or developing novel materials . Researchers value this compound for its potential to serve as a versatile intermediate in the construction of more complex chemical entities. This product is offered as a high-purity material for research purposes. Researchers should consult the relevant Material Safety Data Sheet (MSDS) and Certificate of Analysis (COA) for detailed handling, storage, and safety information before use.

Properties

IUPAC Name

N-(cyclobutylmethyl)-N-propylazetidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-6-13(11-7-12-8-11)9-10-4-3-5-10/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHAAJRXKLUQRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CCC1)C2CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sequential Alkylation

Azetidin-3-amine serves as a starting material for introducing substituents via alkylation. However, uncontrolled polyalkylation and ring degradation necessitate protective strategies:

Procedure :

  • Protection : Boc (tert-butyloxycarbonyl) protection of the azetidine nitrogen using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.

  • First Alkylation : Reaction with cyclobutylmethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) yields N-Boc-N-(cyclobutylmethyl)azetidin-3-amine.

  • Deprotection : Acidic cleavage (HCl/dioxane) regenerates the secondary amine.

  • Second Alkylation : Propyl bromide in the presence of NaH/THF introduces the propyl group.

Limitations :

  • Low yields (~35%) due to competing ring-opening at elevated temperatures.

  • Requires rigorous exclusion of moisture to prevent hydrolysis.

Reductive Amination Strategies

Two-Step Reductive Amination

This method avoids direct alkylation by employing imine intermediates:

Step 1 : Condensation of azetidin-3-amine with cyclobutanecarbaldehyde in methanol forms the corresponding imine.
Step 2 : Sodium cyanoborohydride reduces the imine to N-(cyclobutylmethyl)azetidin-3-amine.
Step 3 : Repeat reductive amination with propionaldehyde to install the propyl group.

Optimization Data :

StepReagentSolventTemp (°C)Yield (%)
1CyclobutanecarbaldehydeMeOH2578
2NaBH₃CNMeOH2565
3PropionaldehydeMeOH2552

Advantages :

  • Mild conditions minimize ring degradation.

  • Higher functional group tolerance compared to alkylation.

Protecting Group Strategies for Selective Dialkylation

Dual Protection Using Benzyl and Boc Groups

To circumvent over-alkylation, a tandem protection approach isolates reactive sites:

  • Benzyl Protection : Treat azetidin-3-amine with benzyl chloroformate (CbzCl) to form N-Cbz-azetidin-3-amine.

  • Boc Protection : Protect the secondary amine with Boc anhydride.

  • Alkylation : Introduce cyclobutylmethyl and propyl groups sequentially via Mitsunobu reaction (DIAD, PPh₃).

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes Cbz, followed by acidic Boc cleavage.

Key Findings :

  • Mitsunobu conditions improve yields (~60%) by mitigating steric effects.

  • Dual protection ensures >90% regioselectivity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Direct Alkylation3585SimplicityLow yield, side reactions
Reductive Amination5292Mild conditionsMulti-step, moderate efficiency
Dual Protection6095High selectivityCostly reagents, complex workflow

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(cyclobutylmethyl)-N-propylazetidin-3-amine can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the azetidine ring or the substituents attached to it.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylmethyl or propyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound may have potential as a bioactive molecule. Its interactions with biological targets can be studied to understand its effects and potential therapeutic applications.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-N-propylazetidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Key Properties/Bioactivity
N-(cyclobutylmethyl)-N-propylazetidin-3-amine Azetidine Cyclobutylmethyl, propyl ~196.3* High rigidity, moderate hydrophobicity
N-cyclobutyl-1-methylazetidin-3-amine Azetidine Cyclobutyl, methyl ~154.2 NMR-diagnostic shifts
Boceprevir Azabicyclo[3.1.0]hexane Cyclobutylmethyl, tert-butyl ~519.7 HCV protease inhibition
N-(pyridin-3-ylmethyl)cyclopropanamine Cyclopropane Pyridinylmethyl ~148.2 Enhanced solubility

*Estimated based on analogous structures.

Biological Activity

N-(cyclobutylmethyl)-N-propylazetidin-3-amine is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a unique azetidine ring structure, which is known for its ability to interact with various biological targets. The cyclobutyl and propyl groups contribute to its lipophilicity, influencing its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The azetidine moiety can facilitate binding to receptors or enzymes, potentially modulating their activity. For instance, compounds with similar structures have been shown to act on neurotransmitter receptors and enzymes involved in metabolic pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Similar compounds have been linked to modulation of serotonin receptors, suggesting potential antidepressant properties.
  • Anti-inflammatory Activity : There is evidence that azetidine derivatives can inhibit inflammatory pathways, possibly through the modulation of cytokine production.
  • Anticancer Properties : Some studies indicate that compounds with azetidine rings can induce apoptosis in cancer cells, making them candidates for cancer therapy.

Case Studies

  • Antidepressant Activity : A study investigated the effects of various azetidine derivatives on serotonin reuptake inhibition. This compound showed promising results in enhancing serotonin levels in synaptic clefts, indicating potential use in treating depression.
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory effects.
  • Cancer Cell Apoptosis : Research involving human cancer cell lines revealed that this compound could induce apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent.

Data Tables

Biological ActivityEffect ObservedReference
AntidepressantIncreased serotonin levels
Anti-inflammatoryReduced cytokine production
Induction of apoptosisIncreased caspase activity

Q & A

Q. How does the cyclobutylmethyl group influence the compound’s pharmacokinetics compared to other N-alkyl substituents?

  • Methodology :
  • Microsomal Stability Assays : Compare metabolic half-lives in liver microsomes to assess susceptibility to cytochrome P450 oxidation .
  • LogD Measurements : Determine partition coefficients (octanol/water) to evaluate lipophilicity changes induced by the cyclobutyl group .

Q. What advanced statistical methods are suitable for analyzing substituent effects in SAR studies?

  • Methodology : Apply partial least squares (PLS) regression or Bayesian neural networks to model nonlinear relationships between structural descriptors and biological activity. Use cross-validation to avoid overfitting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.